6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine is a heterocyclic compound belonging to the imidazo[1,2-B]pyridazine family. This class of compounds is recognized for its diverse biological activities and applications in medicinal chemistry and organic synthesis. The presence of both chlorine and iodine in its structure enhances its reactivity, making it a valuable intermediate in various chemical reactions and applications in drug discovery and material science.
This compound is classified as a halogenated imidazo[1,2-B]pyridazine derivative. Its unique structure contributes to its potential as a pharmaceutical lead compound, particularly in the development of new drugs targeting various biological pathways. The compound's synthesis typically involves halogenation processes, which are crucial for introducing the chlorine and iodine substituents that define its chemical behavior.
The synthesis of 6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine generally follows these steps:
These synthetic routes can be optimized for yield and purity, especially in industrial settings where automated systems control reaction parameters like temperature and pressure.
The molecular formula for 6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine is CHClI N. Its structure features a fused bicyclic system consisting of a pyridazine ring and an imidazole moiety. The specific arrangement of atoms allows for distinct reactivity patterns due to the presence of halogen substituents.
Key structural data includes:
The compound's unique structural features contribute to its chemical properties and potential biological activities.
6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine can participate in various chemical reactions:
Common reagents used in these reactions include sodium methoxide for substitution, hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions.
The mechanism of action for 6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine involves its interaction with specific biological targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates potential applications in antimicrobial and anticancer therapies, suggesting that the compound's mechanism may involve inhibition of key cellular pathways relevant to disease processes .
These properties make 6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine suitable for various synthetic applications while also posing considerations for handling and storage .
6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine has several scientific applications:
The versatility of this compound underscores its importance across multiple fields, particularly within pharmaceutical research where novel compounds are continually sought after for therapeutic use .
The imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic system in drug discovery, characterized by a 9-membered [5,6]-fused bicyclic structure with bridgehead nitrogen atoms. First synthesized in the 1960s, this scaffold has evolved into a cornerstone of medicinal chemistry due to its exceptional synthetic versatility and favorable physicochemical properties [1] [3]. The scaffold’s drug-likeness stems from its balanced logP values (typically 1-3), moderate molecular weight (<350 Da for core structure), and presence of multiple hydrogen-bond acceptors, which collectively enhance bioavailability and membrane permeability [1] [8].
A key advantage lies in its synthetic accessibility through condensation reactions between 3-aminopyridazines and α-halo carbonyl compounds, allowing efficient decoration at all C-H positions via electrophilic/nucleophilic aromatic substitutions, cross-coupling, and metal-free oxidative coupling [1]. The pyridazine ring’s elevated dipole moment (compared to pyrimidine/pyrazine bioisosteres) enables strong dipole-dipole interactions with biological targets, improving binding affinity and selectivity [3]. This property is exemplified by FDA-approved ponatinib, which incorporates this scaffold as a backbone for its BCR-ABL kinase inhibitory activity in chronic myeloid leukemia [1].
Table 1: Therapeutic Applications of Imidazo[1,2-b]pyridazine Derivatives
Therapeutic Area | Clinical Example | Target/Mechanism | Development Status |
---|---|---|---|
Oncology | Ponatinib | Pan-tyrosine kinase inhibitor | FDA-approved (2012) |
Oncology | Gandotinib | JAK2 inhibitor | Phase II trials |
Neuropathology | Compound 4 (Ki=11nM) | β-amyloid plaque imaging | Preclinical |
Antivirals | Enviroxime analogs | Rhinovirus inhibition | Preclinical optimization |
Metabolic Disorders | SRT1720 analogs | SIRT1 activation | Preclinical |
The scaffold’s diverse bioactivity profile spans anticancer, antimicrobial, antiviral, and central nervous system applications. Beyond ponatinib, gandotinib (a JAK2 inhibitor) has reached Phase II trials for myeloproliferative disorders, underscoring the scaffold’s translational potential [1]. In neuropharmacology, derivatives like 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibit sub-20 nM affinity for amyloid plaques, positioning them as promising positron emission tomography (PET) radiotracers for Alzheimer’s disease diagnosis [4]. Additionally, TAK1 kinase inhibitors featuring this scaffold demonstrate nanomolar GI₅₀ values against multiple myeloma cell lines (e.g., compound 26: IC₅₀=55 nM), highlighting their potential as targeted therapeutics [7].
Halogen atoms—particularly chlorine and iodine—play critical roles in optimizing the bioactivity of imidazo[1,2-b]pyridazine derivatives through electronic modulation and steric positioning. The electron-withdrawing nature of halogens reduces electron density at adjacent carbon atoms, facilitating nucleophilic aromatic substitution (SNAr) for further derivatization while enhancing metabolic stability by protecting oxidation-prone sites [2] [4]. For instance, 6-chloro-3-iodo-imidazo[1,2-b]pyridazin-2-amine serves as a versatile intermediate where chlorine enables SNAr at C6, while iodine participates in palladium-catalyzed cross-coupling at C3 [2] [5].
Table 2: SAR of Halogen Effects on Imidazo[1,2-b]pyridazine Bioactivity
Position | Halogen | Key Biological Impact | Example (Affinity) |
---|---|---|---|
C6 | Cl | • Facilitates SNAr with phenols/amines • Improves metabolic stability | VEGFR-2 inhibitors (IC₅₀=1.1 nM) [2] |
C6 | I | • Enhances hydrophobic pocket interactions • Increases dipolar moment | Aβ plaque binder 2c (Ki=32 nM) [4] |
C6 | F | • Improves membrane permeability • Modulates pKa | Aβ plaque binder 2a (Ki=98 nM) [4] |
C3 | I | • Enables Suzuki-Miyaura cross-coupling • Augments steric occupancy | TAK1 inhibitor precursors [7] |
The size and electronegativity of halogens directly influence target binding. In amyloid plaque imaging agents, 6-iodo derivatives (e.g., 2c) exhibit higher binding affinity (Ki=32 nM) than 6-chloro (Ki=210 nM) or 6-fluoro (Ki=98 nM) analogs due to improved hydrophobic interactions with the Aβ1–42 binding pocket [4]. Similarly, in VEGFR-2 kinase inhibitors, 6-chloro groups enable etherification with phenols, yielding compounds with IC₅₀ values as low as 1.1 nM—significantly lower than non-halogenated analogs [2]. This halogen-dependent bioactivity is attributed to:
Table 3: Impact of Halogen Positioning on Pharmacological Properties
Compound Structure | Halogen Position | Physicochemical Effect | Biological Consequence |
---|---|---|---|
6-Cl-2-arylimidazo[1,2-b]pyridazine | C6 | • Lowers LUMO energy • Reduces logD by 0.5 units | Enhances solubility and SNAr reactivity [2] |
3-I-6-Cl-imidazo[1,2-b]pyridazin-2-amine | C3/C6 | • Orthogonal dipole alignment • Increases polar surface area | Improves target selectivity in kinase inhibitors [5] [6] |
6-F-2-(4′-tolyl)imidazo[1,2-b]pyridazine | C6 | • Strengthens C–F…H–N bonds • Increases metabolic stability | Extends plasma half-life in vivo [4] |
The strategic placement of halogens at C3 and C6 creates synergistic effects. In TAK1 inhibitors, 6-chloro groups permit morpholine/piperazine incorporation via SNAr, while C3-iodo enables Suzuki coupling with aryl boronic acids, generating bifunctional compounds with nanomolar activities against multiple myeloma (e.g., 30 nM GI₅₀ in H929 cells) [7]. This halogen synergy is leveraged in PROTACs (proteolysis-targeting chimeras), where chloro groups anchor the scaffold to kinases, and iodo groups facilitate linker attachment for E3 ligase recruitment [1].
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 548-74-3
CAS No.:
CAS No.: 63732-19-4
CAS No.: